molecular formula C18H19NO4 B12124502 3-[2-(4-Propylphenoxy)acetamido]benzoic acid CAS No. 649773-67-1

3-[2-(4-Propylphenoxy)acetamido]benzoic acid

Cat. No.: B12124502
CAS No.: 649773-67-1
M. Wt: 313.3 g/mol
InChI Key: DRBYYKKZOKNGDM-UHFFFAOYSA-N
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Description

3-[2-(4-Propylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 2-(4-propylphenoxy)acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Propylphenoxy)acetamido]benzoic acid typically involves the following steps:

    Formation of 4-Propylphenol: This can be achieved through the alkylation of phenol with propyl halides under basic conditions.

    Etherification: The 4-propylphenol is then reacted with chloroacetic acid to form 2-(4-propylphenoxy)acetic acid.

    Amidation: The 2-(4-propylphenoxy)acetic acid is then reacted with 3-aminobenzoic acid under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Propylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The propyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-[2-(4-Carboxyphenoxy)acetamido]benzoic acid.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(4-Propylphenoxy)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Propylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Methylphenoxy)acetamido]benzoic acid
  • 3-[2-(4-Ethylphenoxy)acetamido]benzoic acid
  • 3-[2-(4-Butylphenoxy)acetamido]benzoic acid

Uniqueness

3-[2-(4-Propylphenoxy)acetamido]benzoic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

649773-67-1

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[[2-(4-propylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-2-4-13-7-9-16(10-8-13)23-12-17(20)19-15-6-3-5-14(11-15)18(21)22/h3,5-11H,2,4,12H2,1H3,(H,19,20)(H,21,22)

InChI Key

DRBYYKKZOKNGDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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